molecular formula C13H19NO B1583925 C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine CAS No. 23528-54-3

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Cat. No.: B1583925
CAS No.: 23528-54-3
M. Wt: 205.3 g/mol
InChI Key: WSNHLIUOCLAAMP-UHFFFAOYSA-N
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Description

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is an organic compound with the molecular formula C13H19NO It is characterized by a cyclopentyl ring substituted with a methoxyphenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative reacts with a cyclopentyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles (e.g., halides, amines), basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the methylamine group.

Scientific Research Applications

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    C-[1-(4-Methoxy-phenyl)-cyclohexyl]-methylamine: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    C-[1-(4-Methoxy-phenyl)-cyclopropyl]-methylamine: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.

    C-[1-(4-Methoxy-phenyl)-cyclobutyl]-methylamine: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.

Uniqueness

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the cyclopentyl ring can impart distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNHLIUOCLAAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353557
Record name C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23528-54-3
Record name 1-(4-Methoxyphenyl)cyclopentanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23528-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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